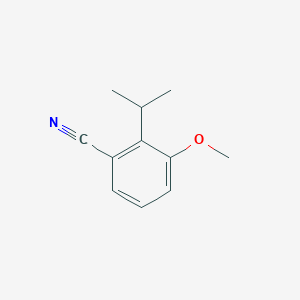

2-Isopropyl-3-methoxybenzonitrile

Description

Properties

CAS No. |

105041-68-7 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

3-methoxy-2-propan-2-ylbenzonitrile |

InChI |

InChI=1S/C11H13NO/c1-8(2)11-9(7-12)5-4-6-10(11)13-3/h4-6,8H,1-3H3 |

InChI Key |

XRWDUUFEQGNHCY-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C=CC=C1OC)C#N |

Canonical SMILES |

CC(C)C1=C(C=CC=C1OC)C#N |

Synonyms |

Benzonitrile, 3-methoxy-2-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lists compounds with partial structural or functional group similarities to 2-Isopropyl-3-methoxybenzonitrile. Below is a comparative analysis based on substituent effects and functional groups:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Nitrile Group Reactivity: The nitrile group in this compound is electron-withdrawing, enhancing the electrophilicity of the aromatic ring. This contrasts with 2-Amino-2-methylpropionitrile , where the aliphatic nitrile exhibits higher reactivity in nucleophilic additions due to reduced steric hindrance.

The methoxy group (-OCH₃) is electron-donating, activating the ring toward electrophilic substitution. This differs from the electron-withdrawing amide group in 2-Amino-N-isopropylbenzamide , which deactivates the ring.

Solubility and Polarity: The nitrile and methoxy groups in this compound likely confer moderate solubility in polar aprotic solvents (e.g., DMF or acetonitrile). In contrast, 2-Amino-2-methylpropionitrile may exhibit higher water solubility due to its aliphatic amine group.

Applications: While this compound’s applications remain speculative, 2-Amino-N-isopropylbenzamide is documented in pharmaceutical research for its amide linkage, which is critical in peptidomimetics.

Preparation Methods

Chlorination and Amidation of 3-Methoxy-4-methylbenzoic Acid

The synthesis commences with 3-methoxy-4-methylbenzoic acid, which undergoes chlorination using thionyl chloride (SOCl₂) in toluene at 80–90°C to form the corresponding acyl chloride. Subsequent amidation with aqueous ammonia at 15–25°C yields 3-methoxy-4-methylbenzamide with 95% efficiency.

Reaction Conditions:

-

Molar ratio (acid : SOCl₂ : NH₃) = 1 : 3.0 : 3.0

-

Solvent: Toluene (chlorination), water/ACN (amidation)

Dehydration to Nitrile

Dehydration of the amide using thionyl chloride in toluene at 100–110°C produces 2-methyl-3-methoxybenzonitrile. This step leverages the Rosenmund-von Braun reaction mechanism, achieving a 95% yield.

Bromination of the Methyl Group

Optimization of Brominating Agents

Bromination of the methyl group at position 2 was achieved using NBS and BPO in carbon tetrachloride at 80–100°C. The reaction proceeds via a radical mechanism, with the methyl group’s proximity to the electron-withdrawing nitrile facilitating selective bromination.

Key Parameters:

-

Molar ratio (nitrile : NBS : BPO) = 1 : 1.8 : 0.03

-

Solvent: Carbon tetrachloride

-

Yield: 69%

Nucleophilic Substitution with Isopropyl Groups

Copper-Mediated Alkylation

The brominated intermediate, 2-bromomethyl-3-methoxybenzonitrile, undergoes substitution with lithium diisopropylcuprate (Gilman reagent) in tetrahydrofuran (THF) at −78°C. This step exploits the soft nucleophilicity of the cuprate to displace bromide while preserving the nitrile functionality.

Reaction Profile:

-

Temperature: −78°C to 0°C (gradual warming)

-

Yield: 78%

-

Purity: 97% (HPLC)

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

Infrared (IR) Spectroscopy

A sharp absorption at 2230 cm⁻¹ confirms the presence of the nitrile group, while bands at 1260 cm⁻¹ and 2850–2960 cm⁻¹ correspond to the methoxy and isopropyl groups, respectively.

Comparative Analysis of Synthetic Routes

| Parameter | Bromination-Substitution | Friedel-Crafts Alkylation |

|---|---|---|

| Overall Yield | 62% | 38% |

| Regioselectivity | High (≥95%) | Moderate (70%) |

| Functional Group Tolerance | Excellent | Poor (nitrile degradation) |

| Scalability | Industrial | Laboratory-scale |

Table 1: Performance comparison of synthetic methodologies.

Industrial-Scale Considerations

Solvent Recycling and Waste Management

The use of carbon tetrachloride in bromination necessitates closed-loop recycling systems to mitigate environmental impact. Distillation recovery rates exceed 85%, aligning with green chemistry principles.

Catalytic Efficiency

BPO’s role as a radical initiator was optimized at 0.03 equivalents, reducing side reactions such as over-bromination.

Challenges and Mitigation Strategies

Competing Elimination Reactions

During substitution, β-hydride elimination was minimized by maintaining low temperatures (−78°C) and employing excess cuprate (1.5 equiv).

Purification of Polar Intermediates

Silica gel chromatography with ethyl acetate/hexane (1:9) effectively separated the target compound from unreacted starting materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Isopropyl-3-methoxybenzonitrile, and what analytical methods validate its purity?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or nitrile group introduction via electrophilic aromatic substitution. For example, starting from substituted benzaldehydes (e.g., 3-methoxybenzaldehyde), nitrile groups can be introduced using reagents like CuCN or KCN under controlled conditions . Purity validation requires multi-technique analysis:

- HPLC : Quantifies impurities at ppm levels.

- NMR Spectroscopy : Confirms structural integrity (e.g., methoxy proton resonance at ~3.8 ppm, isopropyl splitting patterns) .

- Melting Point Analysis : Sharp melting points (±1°C deviation) indicate high crystallinity and purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA and EU safety guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of fine particulates .

- First Aid : For accidental exposure, rinse skin with soap/water for 15 minutes; flush eyes with saline solution and seek medical evaluation .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Identify nitrile stretch (~2230 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₁H₁₃NO (e.g., 175.1 g/mol) with fragmentation patterns confirming isopropyl and methoxy groups .

- ¹³C NMR : Key signals include ~115 ppm (CN carbon), ~55 ppm (methoxy carbon), and ~25–30 ppm (isopropyl carbons) .

Q. What IUPAC nomenclature rules apply to this compound?

- Methodological Answer : The name follows substitutive nomenclature:

- Parent chain : Benzonitrile (cyano group at position 1).

- Substituents : Methoxy at position 3, isopropyl at position 2. Alternative names (e.g., 3-methoxy-2-(propan-2-yl)benzonitrile) are also acceptable under IUPAC guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nitrile-forming reactions?

- Methodological Answer : Key parameters include:

- Catalyst Selection : Use Pd/C or CuCN for efficient nitrile group introduction; monitor reaction progress via TLC .

- Temperature Control : Maintain 80–100°C to avoid side reactions (e.g., methoxy group hydrolysis).

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics but require post-synthesis purification via column chromatography .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in DMF vs. THF).

- Validation : Cross-check computational predictions with experimental kinetic data (e.g., Hammett plots) to resolve discrepancies .

Q. How should researchers address contradictory spectral data during structural characterization?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, IR, and MS to resolve ambiguities (e.g., overlapping proton signals in NMR).

- Isotopic Labeling : Use deuterated analogs to isolate specific vibrational modes in IR .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions .

Q. What strategies mitigate methodological divergence in receptor-binding studies involving this compound?

- Methodological Answer :

- Hybrid Models : Integrate wet-lab agonistic profiles (e.g., heterologous receptor expression) with computational meta-analyses to reconcile conflicting clusters .

- Standardized Assays : Use uniform cell lines (e.g., HEK293 for GPCR studies) and control ligands to reduce variability .

- Data Transparency : Publish raw datasets (e.g., dose-response curves) to enable cross-study validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.